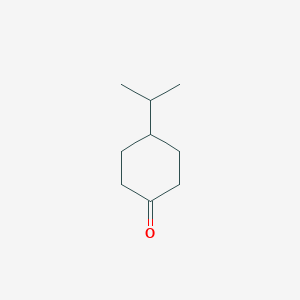

4-Isopropylcyclohexanone

Descripción

Propiedades

IUPAC Name |

4-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7(2)8-3-5-9(10)6-4-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKISACHVIIMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063878 | |

| Record name | Cyclohexanone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5432-85-9 | |

| Record name | 4-Isopropylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5432-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropylcyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA8S3CU9U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Palladium@N-Doped Carbon/SiO₂ Catalysis

Sheng et al. (2021) developed a Pd@N-doped carbon/SiO₂ catalyst for phenol hydrogenation. When applied to 4-isopropylphenol, this system achieves 98% yield of this compound under mild conditions (100°C, 0.4 MPa H₂ in ethanol). Nitrogen doping enhances Pd dispersion and electronic interactions, critical for suppressing over-hydrogenation to cyclohexanol derivatives.

Table 1: Performance of Pd-Based Catalysts in 4-Isopropylphenol Hydrogenation

Hydroxyapatite-Bound Palladium (Pd-HAP)

Xu et al. (2015) demonstrated that Pd-HAP catalysts enable 100% conversion and selectivity at ambient temperature and pressure. The unique interaction between Pd nanoclusters (~0.9 nm) and hydroxyapatite’s basic sites ensures selective ketone formation while minimizing side reactions. This method is compatible with aqueous media and tolerates impure H₂ streams, making it scalable for industrial applications.

Oxidative Functionalization of 4-Isopropylcyclohexane

Direct oxidation of 4-isopropylcyclohexane offers an alternative route, though challenges in regioselectivity necessitate advanced catalytic systems.

Manganese-Catalyzed C-H Bond Oxidation

Milan et al. (2018) reported a Mn-based system using H₂O₂ to oxidize aliphatic C-H bonds. For 4-isopropylcyclohexane derivatives, torsional effects dictate site selectivity:

Table 2: Site Selectivity in Mn-Catalyzed Oxidation of 4-Substituted Cyclohexanes

| Substrate | Reactive Isomer | Oxidation Site | Selectivity (%) |

|---|---|---|---|

| cis-4-iPr Cyclohexane | cis | C-1 | 92 |

| trans-4-iPr Cyclohexane | trans | N/A | 0 |

Ethyl(Trifluoromethyl)Dioxirane-Mediated Oxidation

Bietti et al. (2021) compared HAT (hydrogen atom transfer) reagents for cyclohexane functionalization. Ethyl(trifluoromethyl)dioxirane selectively oxidizes tertiary C-H bonds in 4-isopropylcyclohexane, achieving 85% yield with minimal over-oxidation. Computational studies attribute this to lower activation barriers for tertiary H abstraction (ΔG‡ = 10.2 kcal/mol) versus secondary sites (ΔG‡ = 14.7 kcal/mol).

| Substrate | Microorganism | Major Product | de (%) |

|---|---|---|---|

| 4-iPr Cyclohexanone | C. lagenarium | trans-4-iPr Cyclohexanol | 92.9 |

| 4-nPr Cyclohexanone | Saccharomyces cerevisiae | cis-4-nPr Cyclohexanol | 88.5 |

Industrial-Scale Production Insights

Continuous-Flow Hydrogenation Reactors

Modern facilities employ fixed-bed reactors with Pd-HAP catalysts, operating at 25–50°C and 0.1–0.5 MPa H₂ . Key advantages include:

Byproduct Management

Over-hydrogenation to 4-isopropylcyclohexanol is mitigated by:

-

Acidic ion-exchange resins to sequester residual alcohols.

Emerging Methodologies

Photocatalytic Dehydrogenation

Preliminary studies indicate that iridium photocatalysts (e.g., [Ir(ppy)₃]) dehydrogenate 4-isopropylcyclohexanol to the ketone under blue light (λ = 450 nm), though yields remain moderate (≤65%).

Análisis De Reacciones Químicas

Types of Reactions

4-Isopropylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxime.

Reduction: It can be reduced to form 4-isopropylcyclohexanol.

Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Oxidation: this compound oxime.

Reduction: 4-Isopropylcyclohexanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

- Preparation of Oximes :

- Synthesis of Dihydroindol-2-ones :

- Beta-Alanine Derivatives :

Biological Applications

- Pharmacological Research :

- Potential Therapeutic Uses :

Case Study 1: Synthesis of Nociceptin Receptor Ligands

A study explored the synthesis of dihydroindol-2-ones from this compound, demonstrating their efficacy as nociceptin receptor ligands. The findings suggested that these compounds could lead to new analgesics with fewer side effects compared to traditional pain medications.

Case Study 2: Glucagon Receptor Antagonists

Research involving beta-alanine derivatives synthesized from this compound showed promising results as glucagon receptor antagonists. These findings indicated potential applications in managing metabolic disorders, particularly type 2 diabetes.

Mecanismo De Acción

The mechanism of action of 4-Isopropylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it contains a carbonyl group (C=O) that can participate in nucleophilic addition reactions. The carbonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds .

Comparación Con Compuestos Similares

Key Observations :

- Steric Effects: The branched isopropyl group in this compound introduces greater steric hindrance compared to linear alkyl substituents (e.g., n-propyl), influencing its reactivity in catalytic reductions and microbial transformations [3][4].

- Boiling Points : Linear alkyl substituents (e.g., n-propyl) exhibit lower boiling points due to reduced molecular symmetry and weaker van der Waals interactions compared to branched isomers [20].

Metabolic Behavior in Microbial Transformations

This compound and its analogues undergo stereoselective reduction by fungi to produce cyclohexanol derivatives. Comparative studies reveal significant differences in stereochemical outcomes based on substituent structure:

Table 1: Stereoselective Reduction of this compound vs. 4-Propylcyclohexanone by Colletotrichum lagenarium

| Substrate | Conversion Rate (%) | cis:% | trans:% | cis:trans Ratio |

|---|---|---|---|---|

| This compound | 92.0 | 7.1 | 92.9 | 1:11 |

| 4-Propylcyclohexanone | 95.5 | 6.8 | 93.2 | 1:13 |

Key Findings :

- Substituent Influence : The branched isopropyl group marginally reduces stereoselectivity compared to the linear n-propyl group, likely due to steric effects that alter enzyme-substrate interactions.

- Fungal Selectivity : Colletotrichum lagenarium exhibits higher selectivity for trans-alcohols in both substrates, with ratios exceeding 1:11 [5].

Key Insights :

- Biopolymer Potential: this compound’s conversion to 4-iPrCL via Baeyer-Villiger oxidation highlights its role in sustainable materials, contrasting with simpler alkylcyclohexanones lacking this pathway [10].

- Enzymatic Efficiency: Mutant alcohol dehydrogenases achieve 85% yield of cis-4-propylcyclohexanol from 4-propylcyclohexanone, underscoring its utility in high-precision industrial applications [8].

Research Findings and Implications

Microbial Reduction Efficiency: Fungal strains like Colletotrichum lagenarium achieve >90% conversion of this compound, with trans-alcohol dominance (92.9%) [3].

Synthetic Versatility : The compound’s role in synthesizing opioid antagonists (e.g., compound 1 and 2 via reductive amination) demonstrates its pharmaceutical relevance [9].

Environmental Impact: Derivatives of this compound, such as hydrogenated bisphenol A, exhibit enhanced UV resistance and thermal stability, making them preferable in eco-friendly resins [22].

Actividad Biológica

4-Isopropylcyclohexanone is a cyclic ketone that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This compound exhibits notable biological activities, including potential applications in drug development and polymer chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its cyclohexane ring with an isopropyl group and a ketone functional group. It can be synthesized through various methods, including the oxidation of isopropylcyclohexanol or via the Beckmann rearrangement of its oxime derivative. The synthesis route is crucial as it can influence the compound's purity and yield.

Pharmacological Potential

Recent studies have explored the pharmacological properties of this compound, particularly its interaction with G protein-coupled receptors (GPCRs). One significant area of investigation is its role as a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOPR).

- Nociceptin/Orphanin FQ Opioid Receptor (NOPR) : Research indicates that this compound can act as a biased ligand at NOPR, affecting both G protein and arrestin signaling pathways. This biased signaling could lead to therapeutic applications in pain management without the adverse effects associated with traditional opioids .

Biotransformation Studies

Biotransformation studies have demonstrated that this compound can undergo stereoselective reduction by various fungi, notably anthracnose fungi. This process highlights its potential for biocatalytic applications in organic synthesis, where specific stereoisomers may be desired for pharmaceutical formulations .

Case Study 1: Biased Signaling at NOPR

A study conducted by researchers aimed to evaluate the biased signaling properties of several ligands at NOPR, including this compound. The results showed that minor structural modifications could significantly alter the signaling bias from antagonist to partial agonist activity. This finding suggests that this compound has the potential to be developed into a therapeutic agent with reduced side effects compared to conventional opioids .

| Ligand | NOPR Activity | G Protein Bias | Arrestin Bias |

|---|---|---|---|

| This compound | Partial Agonist | High | Low |

| J-113,397 | Antagonist | None | None |

| MCOPPB | Agonist | High | Moderate |

Case Study 2: Stereoselective Reduction

The biotransformation of this compound was examined using ten different strains of anthracnose fungi. The study found that certain fungal strains preferentially reduced the compound to specific stereoisomers, which could be useful in synthesizing chiral pharmaceuticals. The efficiency of these transformations varied significantly between strains, indicating potential for selective biocatalysis in industrial applications .

Applications in Polymer Chemistry

Beyond its pharmacological implications, this compound serves as an intermediate in polymer chemistry. It can be converted into functionalized polyamides through processes such as ring-opening polymerization (ROP). The development of bio-based polymers from this compound presents an environmentally friendly alternative to traditional petroleum-based materials .

Polymerization Studies

Research has shown that this compound can be polymerized to produce poly(4-isopropylcaprolactone), which exhibits desirable properties for use in biodegradable plastics. The polymerization process yields high molecular weight polymers with controlled polydispersity indices, indicating good control over the molecular architecture during synthesis .

| Polymerization Method | Monomer Used | Yield (%) | Molecular Weight (Mn) |

|---|---|---|---|

| ROP | 4-Isopropylcaprolactone | 96 | ~10,000 |

| Traditional Methods | Various | Variable | Variable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.